molecular formula C19H23NO5 B1194728 (2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane CAS No. 613-67-2

(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane

Cat. No. B1194728
CAS RN: 613-67-2
M. Wt: 345.4 g/mol
InChI Key: GYSZUJHYXCZAKI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine is a benzodioxine that is 2,3-dihydro-1,4-benzodioxine bearing a [(2',6'-dimethoxyphenoxy)ethylamino]methyl group at position 2. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It is a benzodioxine, a secondary amino compound and an aromatic ether. It is a conjugate base of a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).

Scientific Research Applications

Synthesis and Pharmaceutical Chemistry

  • Inosine Building Blocks for Oligonucleotides : A study by Köstler & Rosemeyer (2009) discusses the synthesis of novel phosphoramidite building blocks for the preparation of lipophilic oligonucleotides, involving 1,4-dioxane as a key solvent in the reaction process (Köstler & Rosemeyer, 2009).

  • Preparation of Dimethoxy Phenol : Miller, Olavesen, & Curtis (1974) describe the synthesis of 2,6-dimethoxy phenol, a compound related to the molecular structure , highlighting its relevance in pharmaceutical chemistry (Miller et al., 1974).

Environmental Chemistry and Photolysis

  • Riboflavin Photosensitized Oxidation : Plimmer & Klingebiel (1971) researched the riboflavin-sensitized photooxidation of chlorophenols, including compounds related to phenoxy radicals, which is relevant to understanding the environmental impact and degradation pathways of such compounds (Plimmer & Klingebiel, 1971).

Organic Chemistry and Material Science

  • Synthesis of Dioxane Derivatives : Gabriele et al. (2006) detail the synthesis of dioxane derivatives, providing insight into the chemical behavior and potential applications of similar dioxane-based compounds (Gabriele et al., 2006).
  • Brightness Reversion of Pulps : Harvey, Cook, & Ragauskas (1997) explore the photostabilization mechanism of certain compounds in pulps, involving derivatives of dioxane, which is significant for understanding material properties in paper and pulp industries (Harvey et al., 1997).

properties

CAS RN

613-67-2

Product Name

(2-(2',6'-Dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine

InChI

InChI=1S/C19H23NO5/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14/h3-9,14,20H,10-13H2,1-2H3

InChI Key

GYSZUJHYXCZAKI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2

Other CAS RN

2170-58-3
613-67-2

Related CAS

2170-58-3 (hydrochloride)

synonyms

(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzo-1,4-dioxane
(2-(2',6'-dimethoxy)phenoxyethylamino)methylbenzodioxan hydrochloride
WB 4101
WB-4101
WB4101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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